molecular formula C23H18N2O6 B4038460 N,N'-propane-1,2-diylbis(2-oxo-2H-chromene-3-carboxamide)

N,N'-propane-1,2-diylbis(2-oxo-2H-chromene-3-carboxamide)

Cat. No.: B4038460
M. Wt: 418.4 g/mol
InChI Key: RMDRXTQWGHTJPQ-UHFFFAOYSA-N
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Description

N,N’-propane-1,2-diylbis(2-oxo-2H-chromene-3-carboxamide) is a synthetic compound belonging to the class of coumarin derivatives Coumarins are well-known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-propane-1,2-diylbis(2-oxo-2H-chromene-3-carboxamide) typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with propane-1,2-diamine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N’-propane-1,2-diylbis(2-oxo-2H-chromene-3-carboxamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of coumarin analogues with different substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-propane-1,2-diylbis(2-oxo-2H-chromene-3-carboxamide) stands out due to its unique structure, which combines two coumarin moieties linked by a propane-1,2-diyl bridge

Properties

IUPAC Name

2-oxo-N-[2-[(2-oxochromene-3-carbonyl)amino]propyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O6/c1-13(25-21(27)17-11-15-7-3-5-9-19(15)31-23(17)29)12-24-20(26)16-10-14-6-2-4-8-18(14)30-22(16)28/h2-11,13H,12H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDRXTQWGHTJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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